molecular formula C24H26O12 B4991477 DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE

DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE

Cat. No.: B4991477
M. Wt: 506.5 g/mol
InChI Key: PBYZHCQDCGKBJY-UHFFFAOYSA-N
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Description

DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE typically involves multi-step organic reactions. One common approach is the condensation of ethoxymethylidene β-dicarbonyl compounds with appropriate nucleophiles, followed by cyclization reactions . The reaction conditions often require refluxing in solvents like dioxane and may involve catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL 2-ETHOXYMETHYLIDENEMALONATE: Shares a similar core structure but lacks the furo[3,4-f]isobenzofuran moiety.

    ETHYL 2-ETHOXY-METHYLIDENEACETOACETATE: Another related compound with different functional groups.

Uniqueness

DIETHYL 2-{5-[2-ETHOXY-1-(ETHOXYCARBONYL)-2-OXOETHYL]-3,7-DIOXO-5,7-DIHYDRO-1H,3H-FURO[3,4-F]ISOBENZOFURAN-1-YL}MALONATE is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-yl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O12/c1-5-31-21(27)15(22(28)32-6-2)17-11-9-14-12(10-13(11)19(25)35-17)18(36-20(14)26)16(23(29)33-7-3)24(30)34-8-4/h9-10,15-18H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYZHCQDCGKBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1C2=CC3=C(C=C2C(=O)O1)C(OC3=O)C(C(=O)OCC)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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